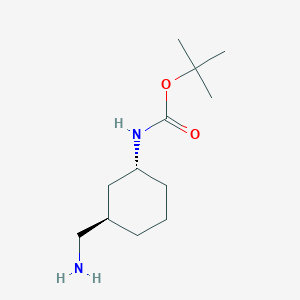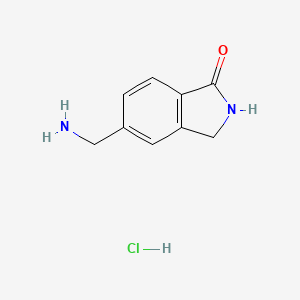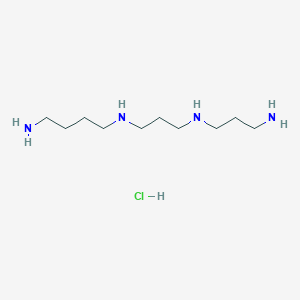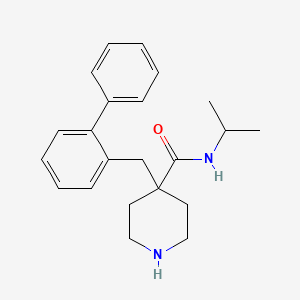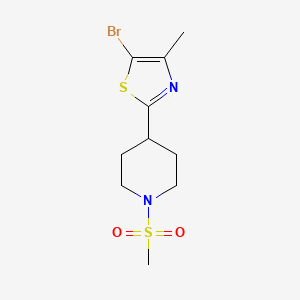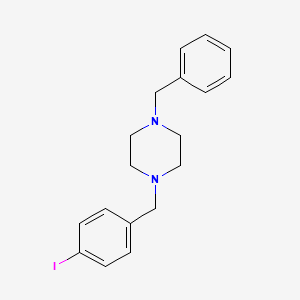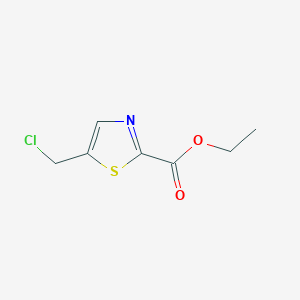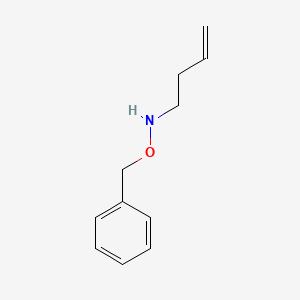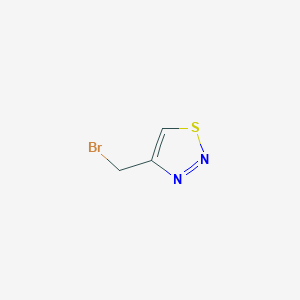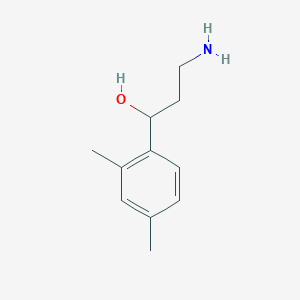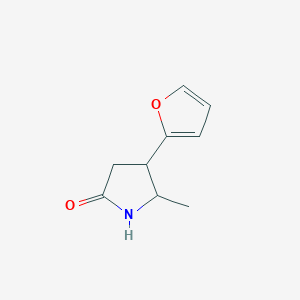
4-(呋喃-2-基)-5-甲基吡咯烷-2-酮
描述
Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse biological activities and are used in the synthesis of a wide range of specialized chemical products .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, UV–vis, and NMR . Density functional theory (DFT) can also be used to calculate the molecular structures, which can then be compared with the experimental data .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, depending on their specific structures and the reaction conditions . For example, some furan derivatives have been found to have cytotoxic and tubulin polymerization inhibitory activities, suggesting that they can interact with biological macromolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their specific structures. For example, the presence of different substituents on the furan ring can affect the compound’s reactivity, stability, and other properties .科学研究应用
-
Catalytic Organic Synthesis
- Application : This study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .
- Method : Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound .
- Results : This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
-
Biochemical Research
- Application : 4-Furan-2-yl-4-oxo-butyric acid is a chemical compound that has garnered attention in scientific research for its various potential applications .
- Method : Derived from furan-2-carboxylic acid, which occurs naturally has been synthesized in the lab using different methods .
- Results : 4-Furan-2-yl-4-oxo-butyric acid has demonstrated the ability to enhance the solubility and bioavailability of poorly soluble products, thereby increasing their efficacy .
-
High-Performance Recyclable Furan-based Epoxy Resin
- Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing a furan ring was designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE) .
- Method : The FCN-GTE intrinsically has dual hydrogen bond networks and dynamic imine structure .
- Results : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of the hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .
-
Catalytic Organic Synthesis
- Application : A novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .
- Method : Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
- Results : This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
-
Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- Application : This study investigates the photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one .
- Method : The research involves the use of de-aerated solutions and the detection of corresponding 1,2-indandiones .
- Results : 3-(Furan-2-yl)isobenzofuran-1(3H)-one was detected as a secondary product in both solvents .
-
Manufacture and Uses of Furan Platform Chemicals
- Application : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are explored .
- Method : The study discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
- Results : The research provides insights into the challenges and potential solutions for scaling up the production of furan derivatives .
安全和危害
未来方向
The use of furan derivatives is expected to increase in the future, especially in the field of green chemistry. Furan platform chemicals (FPCs), which are derived from biomass, are seen as a sustainable alternative to traditional petroleum-based chemicals . There is also ongoing research into the synthesis of new furan derivatives and their potential applications .
属性
IUPAC Name |
4-(furan-2-yl)-5-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTYXTCYDJXAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-5-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
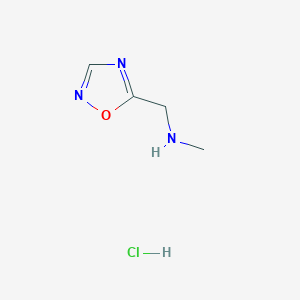
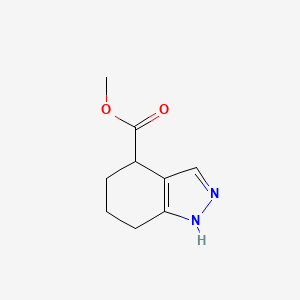
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
